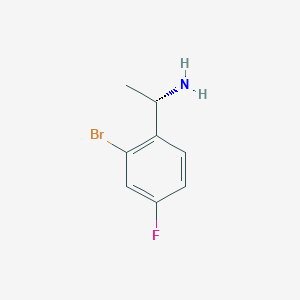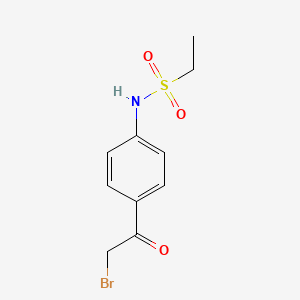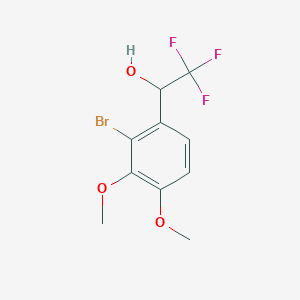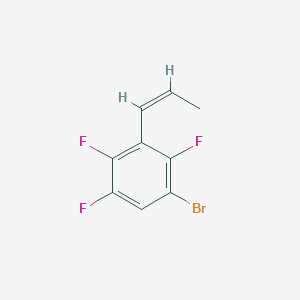
trans-Bromobis(dimethylphenylphosphine)methyl platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Bromobis(dimethylphenylphosphine)methyl platinum: is an organometallic compound with the molecular formula C17H27BrP2Pt . It is a coordination complex where a platinum atom is bonded to a bromine atom, a methyl group, and two dimethylphenylphosphine ligands. This compound is known for its applications in various fields of scientific research, particularly in coordination chemistry and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bromobis(dimethylphenylphosphine)methyl platinum typically involves the reaction of dimethylphenylphosphine with a platinum precursor such as platinum(II) bromide . The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods: This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials and solvents .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Bromobis(dimethylphenylphosphine)methyl platinum undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom or the dimethylphenylphosphine ligands can be substituted by other ligands under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering the oxidation state of the metal and potentially changing the coordination environment.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include , , and . These reactions are typically carried out in solvents like or at room temperature or under reflux conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a different halide will yield a new platinum complex with the corresponding halide ligand .
Applications De Recherche Scientifique
trans-Bromobis(dimethylphenylphosphine)methyl platinum has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including and .
Coordination Chemistry: The compound serves as a model system for studying the coordination behavior of platinum complexes.
Material Science: .
Mécanisme D'action
The mechanism by which trans-Bromobis(dimethylphenylphosphine)methyl platinum exerts its effects involves the coordination of the platinum center to various substrates. The platinum atom acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The dimethylphenylphosphine ligands stabilize the platinum center and modulate its reactivity .
Comparaison Avec Des Composés Similaires
- trans-Dibromobis(triphenylphosphine)platinum(II)
- cis-Dichlorobis(dimethylphenylphosphine)platinum(II)
- trans-Dichlorobis(triphenylphosphine)platinum(II)
Comparison: trans-Bromobis(dimethylphenylphosphine)methyl platinum is unique due to the presence of the methyl group and the specific arrangement of the dimethylphenylphosphine ligands. This unique structure imparts distinct reactivity and stability compared to other platinum complexes. For example, the presence of the methyl group can influence the electronic properties of the platinum center, affecting its catalytic activity and coordination behavior .
Propriétés
Formule moléculaire |
C17H25BrP2Pt |
|---|---|
Poids moléculaire |
566.3 g/mol |
Nom IUPAC |
bromoplatinum(1+);carbanide;dimethyl(phenyl)phosphane |
InChI |
InChI=1S/2C8H11P.CH3.BrH.Pt/c2*1-9(2)8-6-4-3-5-7-8;;;/h2*3-7H,1-2H3;1H3;1H;/q;;-1;;+2/p-1 |
Clé InChI |
AFLFTFKLZCHXLA-UHFFFAOYSA-M |
SMILES canonique |
[CH3-].CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.Br[Pt+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)









